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Compound of Interest

Compound Name: RPR103611

Cat. No.: B1212521 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
RPR103611 is a synthetic derivative of betulinic acid, a naturally occurring pentacyclic

triterpene. It has been identified as a potent inhibitor of Human Immunodeficiency Virus Type 1

(HIV-1) replication.[1][2] This document provides detailed application notes and laboratory

protocols for the use of RPR103611 in a research setting, focusing on its characterization as

an antiviral agent.

Chemical Properties:

Property Value

IUPAC Name
(3β)-3-Hydroxy-lup-20(29)-en-28-oic acid

derivative

Molecular Formula C46H78N2O6

Molecular Weight 755.12 g/mol

CAS Number 150840-75-8

Class Betulinic Acid Derivative, HIV-1 Entry Inhibitor

Mechanism of Action
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RPR103611 belongs to a class of betulinic acid derivatives that are modified at the C-28

position. This structural feature is crucial for its mechanism of action, which is the inhibition of

HIV-1 entry into the host cell.[3][4] Specifically, RPR103611 interferes with the post-binding,

virus-cell fusion process.[1] Time-of-addition experiments have demonstrated that its antiviral

activity is exerted at an early stage of the HIV-1 replication cycle.[1] Unlike some other antiviral

agents, RPR103611 does not inhibit HIV-1 protease, reverse transcriptase, or integrase, nor

does it block the initial binding of the viral envelope glycoprotein gp120 to the host cell's CD4

receptor.[1]

The HIV-1 entry process is a multi-step cascade initiated by the binding of the viral surface

glycoprotein gp120 to the CD4 receptor on the target cell.[5][6] This interaction triggers

conformational changes in gp120, enabling it to bind to a coreceptor, either CCR5 or CXCR4.

[5][6] This dual binding event exposes the transmembrane glycoprotein gp41, which then

undergoes a series of conformational changes.[7][8] The N-terminal fusion peptide of gp41

inserts into the host cell membrane, and subsequent refolding of gp41 into a six-helix bundle

brings the viral and cellular membranes into close proximity, leading to membrane fusion and

the release of the viral capsid into the cytoplasm.[8][9] RPR103611 is believed to disrupt this

gp41-mediated fusion process.

Data Presentation
The antiviral activity of RPR103611 has been quantified against various strains of HIV-1. The

following table summarizes the reported 50% inhibitory concentration (IC50) values.

HIV-1 Strain
Coreceptor

Tropism
Cell Line IC50 (µM) Reference

YU2 CCR5 - 80 [7]

NL4-3 CXCR4 - 0.27 [7]

89.6 Dual-tropic - 0.17 [7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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